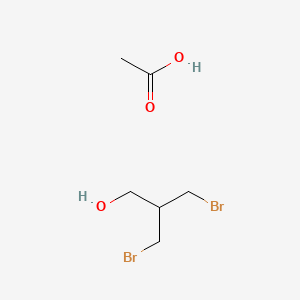
Acetic acid;3-bromo-2-(bromomethyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-bromo-2-(bromomethyl)propan-1-ol is an organic compound that contains both acetic acid and brominated propanol functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-bromo-2-(bromomethyl)propan-1-ol typically involves the bromination of propanol derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds through the formation of bromine radicals, which then abstract hydrogen atoms from the propanol to form the brominated product .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale bromination reactors where propanol derivatives are treated with bromine or N-bromosuccinimide under controlled conditions. The reaction is typically carried out in the presence of a solvent such as carbon tetrachloride or chloroform to facilitate the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-bromo-2-(bromomethyl)propan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: Reduction of the brominated compound can yield the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of alcohols or ethers.
Oxidation: Formation of acids or ketones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-bromo-2-(bromomethyl)propan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.
Industrial Chemistry: Utilized in the production of flame retardants and other brominated industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;3-bromo-2-(bromomethyl)propan-1-ol involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo nucleophilic substitution reactions. The compound can also participate in radical reactions, where the bromine atoms are abstracted to form reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-(bromomethyl)propionic acid: Similar in structure but contains a carboxylic acid group instead of an alcohol group.
2,3-Dibromopropanol: Contains two bromine atoms on adjacent carbon atoms and is used in similar applications.
Uniqueness
Acetic acid;3-bromo-2-(bromomethyl)propan-1-ol is unique due to the presence of both acetic acid and brominated propanol functionalities, which provide it with distinct reactivity and applications in organic synthesis and industrial chemistry .
Eigenschaften
CAS-Nummer |
106023-64-7 |
|---|---|
Molekularformel |
C6H12Br2O3 |
Molekulargewicht |
291.97 g/mol |
IUPAC-Name |
acetic acid;3-bromo-2-(bromomethyl)propan-1-ol |
InChI |
InChI=1S/C4H8Br2O.C2H4O2/c5-1-4(2-6)3-7;1-2(3)4/h4,7H,1-3H2;1H3,(H,3,4) |
InChI-Schlüssel |
CQGMYRILHBIXDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C(C(CBr)CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


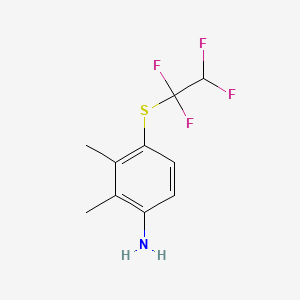

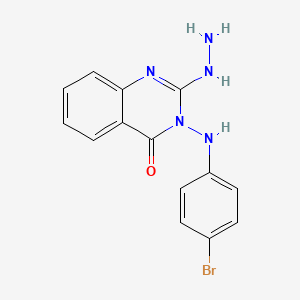
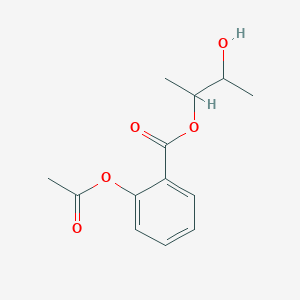

![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
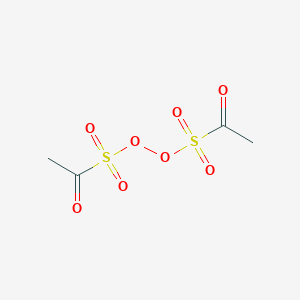
![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
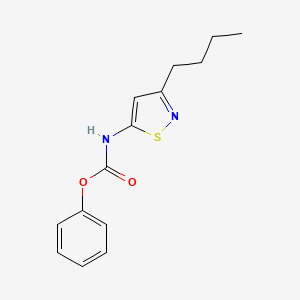
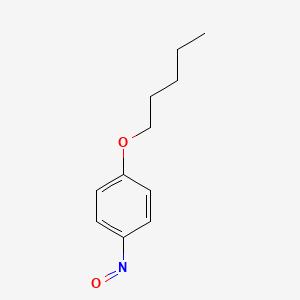
![1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate](/img/structure/B14340348.png)

![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)
